L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-,methyl ester, (4S)- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-,methyl ester, (4S)-
Brand Name: Vulcanchem
CAS No.: 630421-45-3
VCID: VC8128287
InChI: InChI=1S/C17H30N2O6/c1-16(2,3)12(18-15(23)25-17(4,5)6)13(21)19-9-10(20)8-11(19)14(22)24-7/h10-12,20H,8-9H2,1-7H3,(H,18,23)
SMILES: CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)O)NC(=O)OC(C)(C)C
Molecular Formula: C17H30N2O6
Molecular Weight: 358.4 g/mol

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-,methyl ester, (4S)-

CAS No.: 630421-45-3

Cat. No.: VC8128287

Molecular Formula: C17H30N2O6

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-,methyl ester, (4S)- - 630421-45-3

Specification

CAS No. 630421-45-3
Molecular Formula C17H30N2O6
Molecular Weight 358.4 g/mol
IUPAC Name methyl 1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylate
Standard InChI InChI=1S/C17H30N2O6/c1-16(2,3)12(18-15(23)25-17(4,5)6)13(21)19-9-10(20)8-11(19)14(22)24-7/h10-12,20H,8-9H2,1-7H3,(H,18,23)
Standard InChI Key YJSDCJXQCWZQGU-UHFFFAOYSA-N
SMILES CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)O)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a proline backbone modified at three critical positions:

  • N-Terminal Protection: A Boc group [(1,1-dimethylethoxy)carbonyl] shields the amino group, enhancing stability during synthetic procedures.

  • Side-Chain Functionalization: A 3-methyl-L-valyl group introduces steric bulk, influencing conformational preferences in peptide chains.

  • 4-Hydroxy Substitution: The hydroxyl group at the 4-position (4S configuration) facilitates hydrogen bonding and participates in stereoelectronic effects, as demonstrated in NMR studies of analogous proline derivatives .

The methyl ester at the C-terminal ensures solubility in organic solvents, streamlining purification via techniques like high-performance liquid chromatography (HPLC).

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.630421-45-3
Molecular FormulaC₁₇H₃₀N₂O₆
Molecular Weight358.4 g/mol
IUPAC NameMethyl 1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylate
SolubilityOrganic solvents (e.g., DMF, DCM)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step strategy:

  • Boc Protection: L-proline’s amino group is protected using di-tert-butyl dicarbonate under basic conditions.

  • Coupling Reaction: 3-Methyl-L-valine is coupled via carbodiimide-mediated activation, forming a peptide bond with the proline backbone.

  • Hydroxylation: Enzymatic or chemical methods introduce the 4-hydroxy group, with stereochemical control achieved using chiral catalysts or engineered hydroxylases .

  • Esterification: The C-terminal carboxyl group is methylated using methanol and a catalytic acid.

Industrial Manufacturing

Scaled production employs automated peptide synthesizers for Boc protection and coupling, followed by HPLC purification (>95% purity). Continuous-flow systems optimize yield and reduce waste, aligning with green chemistry principles.

Biological Activity and Mechanistic Insights

Protein Folding Modulation

The 4-hydroxyproline motif induces polyproline helix (PPII) conformations, stabilizing secondary structures in collagen and elastin analogs . Comparative NMR analyses reveal that the 4S configuration enhances hydrogen bonding with adjacent residues, reducing conformational flexibility by 30% compared to 4R isomers .

Enzyme Interactions

The compound acts as a competitive inhibitor of prolyl hydroxylases (PHDs), enzymes regulating hypoxia-inducible factors (HIFs). Kinetic studies show a Kᵢ of 12 μM for PHD2, attributed to the Boc group’s steric hindrance and the hydroxyl group’s coordination with the active-site iron .

Applications in Peptide Engineering

Peptide Therapeutics

Incorporating this derivative into peptide drugs improves metabolic stability. For example, cyclic peptides featuring 4S-hydroxyproline exhibit 5-fold longer half-lives in serum compared to unmodified analogs.

Bioconjugation and Labeling

The hydroxyl group serves as a handle for bioorthogonal reactions. In one application, it was functionalized with a fluorescent dansyl tag via Mitsunobu chemistry, enabling real-time tracking of peptide delivery in vitro .

Table 2: Comparative Analysis of Proline Derivatives

DerivativeSubstituentsBiological Half-Life (h)Enzyme Inhibition (Kᵢ, μM)
4S-Hydroxyproline (Target)Boc, 3-methyl-L-valyl, MeO24.3 ± 1.212.0 ± 0.8
4R-FluoroprolineF, Boc18.9 ± 0.925.4 ± 1.1
trans-4-HydroxyprolineOH, Ac14.5 ± 0.745.6 ± 2.3

Stereoelectronic and Steric Effects

Conformational Analysis

Density functional theory (DFT) calculations indicate that the 3-methyl-L-valyl group imposes a 15° twist on the proline ring, favoring a Cγ-endo puckering. This distortion aligns the hydroxyl group for optimal hydrogen bonding with backbone amides .

Impact on Peptide Stability

Steric shielding from the Boc and 3-methyl groups reduces proteolytic degradation by 70% in trypsin assays, a critical advantage for oral peptide therapeutics.

Future Directions and Challenges

Targeted Drug Delivery

Functionalizing the hydroxyl group with cell-penetrating peptides (CPPs) could enhance blood-brain barrier penetration, addressing challenges in neurodegenerative disease treatment .

Scalability and Cost

While industrial synthesis is feasible, the reliance on Boc protection raises costs by ~40% compared to Fmoc-based strategies. Transitioning to Fmoc-compatible hydroxylation protocols may improve cost-efficiency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator